molecular formula C19H30O2 B191177 Epiandrosterone CAS No. 481-29-8

Epiandrosterone

Cat. No. B191177
CAS RN: 481-29-8
M. Wt: 290.4 g/mol
InChI Key: QGXBDMJGAMFCBF-LUJOEAJASA-N
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Description

Molecular Structure Analysis

Epiandrosterone has a molecular formula of C19H30O2 . Its IUPAC name is (3S,5S,8R,9S,10S,13S,14S)-3-Hydroxy-10,13-dimethylhexadecahydro-17H-cyclopenta[a]phenanthren-17-one . The molecular weight of Epiandrosterone is 290.44 .


Physical And Chemical Properties Analysis

Epiandrosterone has a density of 1.1±0.1 g/cm3 . Its boiling point is 413.1±45.0 °C at 760 mmHg . The vapour pressure of Epiandrosterone is 0.0±2.2 mmHg at 25°C . The enthalpy of vaporization is 76.9±6.0 kJ/mol . The flash point of Epiandrosterone is 176.4±21.3 °C .

Scientific Research Applications

Anticancer Activities

Epiandrosterone has been used in the synthesis of novel steroidal [17,16-d]pyrimidines . These compounds have shown potential anticancer activities. Preliminary bioassays indicated that some of these compounds exhibited significantly good cytotoxic activities against human gastric cancer (SGC-7901), lung cancer (A549), and hepatocellular liver carcinoma (HepG2) cell lines .

Steroid Biotransformation

Epiandrosterone has been used in the biotransformation of androstane steroids . The cultures of filamentous fungus Penicillium vinaceum AM110 have been used to carry out effective Baeyer-Villiger oxidation of the substrates .

Drug Detection

Epiandrosterone sulfate can prolong the detectability of testosterone, 4-androstenedione, and dihydrotestosterone misuse . This could be important in developing oral testosterone therapy and may have implications in testosterone doping research .

Synthesis of Heterocyclic Compounds

Epiandrosterone has been used in the synthesis of steroidal [17,16-d]pyrimidines . These compounds have been designed and synthesized for potential anticancer activities .

Configuration-Activity Relationships

The configuration of the hydroxyl group in the part of the steroidal scaffold of epiandrosterone might obviously affect the inhibition activities of steroidal [17,16-d]pyrimidines .

Microbial Modifications

Epiandrosterone has been used in microbial modifications of androstane and androstene steroids by Penicillium vinaceum . This biotransformation is a promising, environmentally friendly route to new pharmaceuticals and hormones .

Safety and Hazards

When taken by mouth, Epiandrosterone is possibly unsafe for most people . Side effects include infertility, behavioral changes, and hair loss . Epiandrosterone might also lead to liver damage and heart disease . Epiandrosterone is possibly unsafe when pregnant or breast-feeding .

properties

IUPAC Name

(3S,5S,8R,9S,10S,13S,14S)-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-16,20H,3-11H2,1-2H3/t12-,13-,14-,15-,16-,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGXBDMJGAMFCBF-LUJOEAJASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20289698
Record name Epiandrosterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20289698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Epiandrosterone

CAS RN

481-29-8
Record name Epiandrosterone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=481-29-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Epiandrosterone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000481298
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Epiandrosterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20289698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-β-hydroxy-5-α-androstan-17-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.877
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name EPIANDROSTERONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8TR252Z538
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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